Propylene glycol ricinoleate
Description
Properties
CAS No. |
111517-88-5 |
|---|---|
Molecular Formula |
C20H12Br2O2 |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies
Chemical Esterification Processes
Chemical synthesis of propylene (B89431) glycol ricinoleate (B1264116) predominantly follows two main pathways: direct esterification and transesterification. The choice of method often depends on the starting materials, desired product specifications, and economic considerations.
Direct esterification involves the reaction of ricinoleic acid with propylene glycol, typically in the presence of an acid catalyst to accelerate the reaction rate. This process is a reversible reaction where a molecule of water is eliminated for each ester bond formed. The direct esterification route allows for a more controlled synthesis, as the stoichiometry of the reactants can be precisely managed.
The reaction can be catalyzed by various acid catalysts, including Brønsted acidic ionic liquids and solid acid catalysts like sulfated zirconia. beilstein-journals.orgresearchgate.net For instance, the use of a Brønsted acidic ionic liquid, [HSO3-BDBU]H2PO4, has been shown to be highly efficient for the esterification of ricinoleic acid under solvent-free conditions. beilstein-journals.org The reaction can be driven to completion by removing water, often through azeotropic distillation or by applying a vacuum.
Research on the esterification of ricinoleic acid with different alcohols has shown that reaction temperature and the type of alcohol influence the conversion rates. For example, studies using sulfated zirconia catalysts demonstrated that increasing the reaction temperature generally leads to higher conversions of ricinoleic acid. researchgate.net
Transesterification is a widely used industrial method for producing propylene glycol ricinoleate. This process involves the reaction of a triglyceride (castor oil) with an alcohol (propylene glycol) in the presence of a catalyst. In this reaction, the propylene glycol displaces the glycerol (B35011) from the ricinoleic acid backbone of the triglyceride, forming this compound and glycerol as a byproduct.
This pathway is often favored due to the lower cost of castor oil compared to purified ricinoleic acid. The reaction is an equilibrium-driven process, and an excess of propylene glycol is typically used to shift the equilibrium towards the formation of the desired ester. The high solubility of castor oil in alcohols like methanol (B129727) and ethanol (B145695) can reduce mass transfer limitations, a principle that also applies to its reaction with propylene glycol. mdpi.com
The transesterification of castor oil can be carried out in a two-step process to maximize the yield of the ester. This involves an initial transesterification reaction followed by separation of the glycerol layer, and then a second transesterification step to convert the remaining glycerides. mdpi.com
The choice of catalyst is crucial in the synthesis of this compound as it significantly influences the reaction rate, yield, and selectivity. Both acid and base catalysts are commonly employed in chemical synthesis.
Base Catalysis: Alkaline catalysts such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are frequently used for the transesterification of castor oil. mdpi.com These catalysts are effective in achieving high conversion rates in relatively short reaction times. Potassium hydroxide is often selected due to its lower cost and ease of use. mdpi.com Other base catalysts that have been explored for the transesterification of vegetable oils include metal alkoxides, carbonates, and oxides. nih.govresearchgate.net
Acid Catalysis: Acid catalysts are predominantly used in direct esterification. Brønsted acidic ionic liquids have emerged as efficient and recoverable catalysts for the esterification of ricinoleic acid. beilstein-journals.orgnih.gov Solid acid catalysts, such as sulfated zirconia, have also demonstrated good catalytic activity in the esterification of ricinoleic acid with various alcohols. researchgate.net These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse.
Metal Catalysis: While metal catalysts are extensively studied for the hydrogenolysis of glycerol to produce propylene glycol, their application directly in the synthesis of this compound is less common. However, certain metal salts and oxides have been investigated as catalysts in transesterification reactions of vegetable oils. nih.gov For instance, zinc silicate (B1173343) has been used as a heterogeneous catalyst in the transesterification of crude castor oil. researchgate.net
| Catalyst Type | Specific Catalyst | Reaction Type | Key Findings/Advantages |
|---|---|---|---|
| Base | Potassium Hydroxide (KOH) | Transesterification | Cost-effective and efficient for transesterification of castor oil. mdpi.com |
| Acid | Brønsted Acidic Ionic Liquid | Direct Esterification | High efficiency under solvent-free conditions and potential for recovery. beilstein-journals.orgnih.gov |
| Solid Acid | Sulfated Zirconia | Direct Esterification | Good catalytic activity and ease of separation. researchgate.net |
| Heterogeneous Base | Potassium Carbonate | Transesterification | Achieved high conversions in preliminary studies. researchgate.net |
The optimization of reaction parameters is essential for maximizing the yield and purity of this compound while minimizing production costs. Key parameters that are often optimized include reaction temperature, catalyst concentration, reactant molar ratio, and reaction time.
In the context of transesterification of castor oil for biodiesel production, which shares similarities with this compound synthesis, several optimization studies have been conducted. For instance, in a two-step transesterification of castor oil with methanol, a high ester content of 97% was achieved. mdpi.com However, this required a high methanol-to-oil molar ratio. mdpi.com Process modifications, such as adding a co-solvent, have been explored to improve the miscibility of the reactants and enhance reaction rates. mdpi.com
Kinetic studies of similar esterification and transesterification reactions provide insights into the reaction mechanisms. For example, the kinetics of the transesterification polymerization of diethyl fumarate (B1241708) and propylene glycol using zinc chloride as a catalyst were determined by monitoring the change in number average molecular weight over time at different temperatures. nih.gov Such kinetic models can be adapted to understand and optimize the synthesis of this compound. The activation energy for the esterification of ricinoleic acid using a functional acid ionic liquid catalyst has been determined to be 62.84 kJ/mol. nih.gov
| Parameter | Typical Range/Value | Impact on Reaction |
|---|---|---|
| Temperature | 35 - 190 °C | Higher temperatures generally increase reaction rates, but can lead to side reactions. beilstein-journals.orgmdpi.com |
| Catalyst Concentration | 0.5 - 15 wt% | Affects reaction rate; optimal concentration depends on the specific catalyst and reaction. beilstein-journals.orgmdpi.com |
| Alcohol/Oil Molar Ratio | 6:1 to 20:1 | Excess alcohol shifts the equilibrium towards product formation in transesterification. mdpi.com |
| Reaction Time | 1 - 12 hours | Sufficient time is needed to reach equilibrium or high conversion. mdpi.comnih.gov |
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for producing this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions.
Lipases can be used to catalyze both the direct esterification of ricinoleic acid with propylene glycol and the transesterification of castor oil. These enzymatic reactions are known for their high selectivity, which can lead to products with higher purity and fewer byproducts compared to chemical methods. The kinetics of lipase-mediated transesterification often follow a Ping-Pong Bi-Bi mechanism. nih.gov
The choice of lipase (B570770) is critical for the efficiency of the synthesis. For example, Candida rugosa lipase has been successfully used to catalyze the esterification of fatty acids from castor oil with glycols. scitepress.org Immobilized lipases are often preferred as they can be easily recovered and reused, which improves the economic viability of the process. The operational stability of the immobilized lipase is a key factor in its industrial application. nih.gov
Reaction conditions for enzymatic synthesis are typically milder than those for chemical synthesis. For instance, the lipase-catalyzed transesterification of castor oil can be carried out at temperatures around 35 °C. researchgate.net The optimization of parameters such as temperature, water content, enzyme concentration, and alcohol-to-oil molar ratio is crucial for maximizing the yield of the enzymatic reaction. researchgate.net Studies have shown that a certain amount of water is necessary for lipase activity in non-aqueous media, but excessive water can promote the reverse reaction of hydrolysis. nih.gov
Enzyme Immobilization and Biocatalyst Performance
The use of lipases as biocatalysts is central to the enzymatic synthesis of propylene glycol esters. bakerpedia.com To enhance their stability, facilitate recovery, and enable reuse, lipases are often immobilized on solid supports. nih.gov This transition from a homogeneous to a heterogeneous catalyst system not only simplifies product separation but also helps reduce processing costs, a significant challenge in the industrial implementation of biocatalysis. nih.govmdpi.com
The performance of an immobilized biocatalyst is measured by its activity, stability over multiple reaction cycles (reusability), and selectivity towards the desired product. Studies on similar ester syntheses have shown that immobilized lipases can be reused for several cycles, although a gradual decrease in activity is often observed. mdpi.comunife.it For example, in the synthesis of octyl formate, the immobilized lipase Novozym 435 was effectively reused without a significant drop in yield, which is crucial for economic viability. nih.gov However, the operational stability can be a limiting factor; in one study, the conversion percentage of ricinoleic acid production decreased markedly after repeated use of the immobilized lipase. nih.gov
| Lipase Source | Immobilization Support | Target Product | Key Performance Metric | Reference |
|---|---|---|---|---|
| Porcine Pancreatic Lipase (PPL) | Celite | Ricinoleic Acid | Maximum yield achieved in 3 hours. nih.gov | nih.gov |
| Candida antarctica Lipase B (CALB) | Acrylic Resin (Novozym 435) | Octyl Formate | Achieved 96.51% conversion; reusable. nih.gov | nih.gov |
| Candida antarctica Lipase B (CALB) | Polypropylene (B1209903) | 6-O-palmitoyl glucose | 84% conversion, significantly higher than commercially available preparations. mdpi.com | mdpi.com |
| Candida antarctica (NS 88011) | Not specified | Ethylene glycol oleate | Good conversion through 2 cycles, dropping to 83% by the 4th cycle. unife.it | unife.it |
Optimization of Bioreaction Parameters
To maximize the yield and selectivity of this compound synthesis, several bioreaction parameters must be optimized. These key parameters include reaction temperature, substrate molar ratio, enzyme concentration, and reaction time. nih.gov
Temperature: Lipase activity is highly dependent on temperature. An increase in temperature can enhance the reaction rate by reducing the viscosity of the reaction medium and increasing mass transfer. nih.gov However, excessively high temperatures can lead to enzyme denaturation and loss of activity. nih.gov For the enzymatic production of ricinoleic acid, a precursor to the final product, an optimal temperature was found to be 50°C. nih.gov In other esterification reactions, optimal temperatures have been reported between 40°C and 70°C. nih.govunife.itnih.gov
Substrate Molar Ratio: The molar ratio of the substrates (propylene glycol and ricinoleic acid or its source, such as castor oil) is a critical factor. According to Le Chatelier's principle, using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium towards the formation of the ester product. pakbs.org For the synthesis of octyl formate, a 1:7 molar ratio of formic acid to octanol (B41247) resulted in the highest conversion. nih.gov However, a very large excess of alcohol can sometimes inhibit lipase activity.
Enzyme Concentration: The reaction rate generally increases with a higher concentration of the immobilized lipase. nih.gov For instance, in one study, the conversion rate increased significantly when the enzyme concentration was raised from 5 g/L to 15 g/L. nih.gov Beyond an optimal concentration, the increase in reaction rate may become negligible, or even decrease, possibly due to mass transfer limitations or substrate availability issues. mdpi.comnih.gov
Reaction Time: The synthesis of esters is an equilibrium reaction. google.com The reaction time must be sufficient to achieve a high conversion rate. Kinetic studies show that the product yield increases with time until the reaction reaches or approaches equilibrium. For example, the synthesis of glycerol carbonate reached near-equilibrium after 24 hours. acs.org
| Parameter | Condition Range Tested | Optimal Value/Observation | Reference |
|---|---|---|---|
| Temperature | 20 - 50°C | 40°C resulted in the highest conversion (81.96%). nih.gov | nih.gov |
| Temperature | 40 - 65°C | Yield increased up to 60°C; higher temperatures caused denaturation. nih.gov | nih.gov |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:11 | A 1:7 ratio gave the highest conversion (80.71%). nih.gov | nih.gov |
| Enzyme Concentration | 5 g/L - 30 g/L | 15 g/L provided the highest conversion (70.55%). nih.gov | nih.gov |
| pH | - | Optimal pH range for ricinoleic acid production was 7-8. nih.gov | nih.gov |
Purification and Isolation Strategies
Following the synthesis reaction, the crude product is a mixture containing the desired this compound (a monoester), unreacted starting materials (propylene glycol and ricinoleic acid/triglycerides), the biocatalyst, and by-products such as propylene glycol diesters and, in the case of transesterification, glycerol. google.comfao.org A multi-step purification process is therefore necessary to isolate the monoester with high purity.
Catalyst Removal: The first step involves the separation of the immobilized enzyme from the liquid product mixture. Due to its heterogeneous nature, the biocatalyst can be easily removed by simple filtration or centrifugation, allowing it to be washed and reused. nih.govunife.it
Removal of Unreacted Substrates: Excess propylene glycol, being water-soluble, can be separated by washing the mixture with deionized water and allowing the aqueous and organic layers to separate. google.com This process is often referred to as decanting. google.com
Distillation: To separate the monoester from the higher-boiling diester and other non-volatile impurities, distillation is a key purification technique. google.com Molecular distillation, which operates under high vacuum, is effective for separating monoesters from crude reaction products. bakerpedia.comfao.org Non-molecular vacuum distillation at temperatures between 170°C and 285°C and pressures below 15 mm Hg can also be employed to reduce the diester content to less than 3%. google.com
Deodorization and Decolorization: The purified monoester mixture may undergo a deodorization step, typically involving steam stripping under vacuum at temperatures of 130-140°C, to remove any residual volatile impurities and odors. google.com If the product has an undesirable color, it can be treated with adsorbents like activated carbon or silica (B1680970) to yield a product with acceptable color characteristics. google.comgoogleapis.com
Following these steps, a propylene glycol monoester product with a purity of 90% or higher can be achieved. bakerpedia.com
Generation and Control of By-products (e.g., Propylene Glycol Diesters)
The primary by-products in the synthesis of this compound are the corresponding diesters, where both hydroxyl groups of the propylene glycol molecule are esterified with ricinoleic acid. google.comfao.org The formation of these diesters reduces the yield of the desired monoester. The final product composition, particularly the ratio of mono- to diesters, is highly dependent on the reaction conditions. google.com
The most critical factor for controlling the monoester-to-diester ratio is the molar ratio of the reactants. google.com An excess of propylene glycol relative to the fatty acid source shifts the reaction equilibrium in favor of monoester formation. pakbs.org Chemical synthesis methods reacting propylene oxide with fatty acids at specific temperature and pressure ranges have been shown to produce a high mole ratio of monoester to diester. google.com For example, using 1.0 to 1.2 moles of propylene oxide per mole of fatty acid can result in a product with 84.1% monoester and only 4.83% diester. google.com
Conversely, if the fatty acid is present in stoichiometric excess, the formation of the diester is favored. Other reaction parameters such as temperature and catalyst type also influence the product distribution. Lower reaction temperatures in enzymatic synthesis can enhance selectivity for the monoester. Therefore, careful control over the stoichiometry and reaction conditions is essential to minimize the generation of propylene glycol diesters and maximize the yield of the desired monoester product.
| Factor | Effect on Monoester Yield | Effect on Diester Yield | Control Strategy |
|---|---|---|---|
| Substrate Molar Ratio (Propylene Glycol : Ricinoleic Acid) | Increases with higher glycol ratio | Decreases with higher glycol ratio | Use a significant molar excess of propylene glycol. pakbs.orggoogle.com |
| Temperature | Optimal temperature maximizes yield; very high temperatures can promote side reactions. | May increase at higher temperatures. google.com | Maintain reaction at the optimal temperature for monoester formation. google.com |
| Reaction Time | Increases until equilibrium. | Can increase if reaction is pushed too far with insufficient glycol. | Optimize reaction time to maximize monoester yield before significant diester formation. |
Scalability Considerations for Industrial Production
Translating the synthesis of this compound from a laboratory procedure to an industrial scale involves several important considerations to ensure economic viability, process efficiency, and product quality. researchgate.net
Reactor Design: The choice of reactor is crucial for large-scale production. While batch slurry reactors can be used, fixed-bed reactors packed with the immobilized lipase are often preferred for continuous operations. google.com Fixed-bed reactors can offer better process control and efficiency, though challenges like pressure drop must be managed. mdpi.comgoogle.com
Solvent-Free Systems: Industrial processes aim to avoid the use of organic solvents to increase volumetric productivity, reduce downstream separation costs, and minimize environmental and safety risks. mdpi.com Developing a robust solvent-free reaction system is therefore highly desirable for the industrial synthesis of this compound. unife.itgoogle.com This can be challenging due to the high viscosity of reactants like castor oil, but can be managed through process optimization, particularly temperature control. nih.govmdpi.com
Downstream Processing: The purification and isolation strategies discussed previously must be efficient and scalable. Continuous distillation columns, large-scale filtration units for catalyst recovery, and industrial deodorizers are required. google.com The energy consumption associated with these purification steps, particularly vacuum distillation, is a significant operational cost that must be considered. google.com
Process Integration: For economic feasibility, integrating the synthesis process with the sourcing of raw materials is important. The use of renewable feedstocks like castor oil and bio-derived propylene glycol can enhance the sustainability profile of the product. mdpi.comnih.gov Optimizing the entire process, from raw material pretreatment to final product purification, is essential for a commercially successful industrial-scale operation.
Fundamental Chemical Interactions and Mechanisms of Action
Interfacial Phenomena and Emulsification Mechanisms
Propylene (B89431) glycol ricinoleate's efficacy as an emulsifying agent is rooted in its amphiphilic nature. The molecule possesses both a hydrophilic (water-loving) portion, derived from the propylene glycol and the hydroxyl group on the ricinoleic acid chain, and a lipophilic (oil-loving) portion, the long hydrocarbon chain of the ricinoleic acid. This dual character allows it to reside at the interface between immiscible liquids, such as oil and water, and facilitate the formation and stabilization of emulsions.
Reduction of Interfacial Tension in Immiscible Systems
The primary mechanism by which propylene glycol ricinoleate (B1264116) promotes emulsification is through the reduction of interfacial tension between two immiscible phases. Interfacial tension is the energy required to create a unit area of interface between two liquids. High interfacial tension prevents the dispersion of one liquid within another.
As a surfactant, propylene glycol ricinoleate molecules spontaneously migrate to the oil-water interface. The lipophilic tails orient themselves into the oil phase, while the hydrophilic heads align with the water phase. This molecular arrangement disrupts the cohesive forces between the molecules of each phase at the interface, thereby lowering the interfacial tension. This reduction in energy makes it significantly easier to break down the dispersed phase into smaller droplets, a crucial step in emulsion formation.
Formation and Stabilization of Emulsion Architectures
Once the dispersed phase is broken down into droplets, this compound plays a critical role in preventing their coalescence and maintaining the stability of the emulsion. The primary mechanism for this stabilization is steric hindrance.
The this compound molecules adsorbed at the oil-water interface form a protective film around the dispersed droplets. The bulky, hydrated hydrophilic heads of the molecules extend into the continuous aqueous phase, creating a physical barrier. When two droplets approach each other, these extended chains begin to overlap and compress. This compression is energetically unfavorable, leading to a repulsive force that prevents the droplets from coming into direct contact and merging. This steric stabilization is a key factor in the long-term stability of emulsions formulated with this compound.
The type of emulsion formed (oil-in-water or water-in-oil) is largely determined by the hydrophilic-lipophilic balance (HLB) of the surfactant. While a specific experimentally determined HLB value for this compound is not consistently reported across various sources, its chemical structure suggests a relatively low HLB, making it suitable for water-in-oil emulsions or as a co-emulsifier in oil-in-water systems.
Surface Wetting Properties and Dispersibility
This compound is recognized for its effectiveness as a wetting agent, a property that is crucial in applications such as pigment and dye dispersions. makingcosmetics.com Wetting is the ability of a liquid to spread over a solid surface, which is governed by the balance of adhesive and cohesive forces.
The mechanism of wetting involves the reduction of the contact angle between the liquid and the solid surface. When a liquid is placed on a solid, it forms a droplet with a specific contact angle. A high contact angle indicates poor wetting, while a low contact angle signifies good wetting.
This compound, when incorporated into a liquid formulation, adsorbs at the solid-liquid interface. Its molecules orient themselves to reduce the interfacial tension between the liquid and the solid. This reduction in interfacial energy leads to a decrease in the contact angle, allowing the liquid to spread more effectively and wet the solid surface. This property is particularly valuable in cosmetics and coatings, where uniform dispersion of solid particles is essential for product performance. alfa-chemistry.com
Solvent and Coupling Agent Characteristics
Beyond its interfacial activity, this compound also functions as an effective solvent and coupling agent, contributing to the stability and homogeneity of multi-component formulations. makingcosmetics.com
Solubilization of Immiscible Chemical Species
This compound can enhance the solubility of lipophilic (oil-soluble) substances in aqueous or hydro-alcoholic systems. This is achieved through the formation of micelles. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical aggregates in the bulk phase.
In these micelles, the lipophilic tails of the this compound molecules form a core, creating a microenvironment that can entrap and solubilize poorly water-soluble compounds. The hydrophilic heads form the outer shell of the micelle, which is in contact with the aqueous phase, allowing the entire aggregate to be dispersed in the water. This mechanism is crucial for incorporating oils, fragrances, and active ingredients into water-based products.
Co-solvent Behavior in Multi-component Systems
In complex formulations containing multiple ingredients with varying polarities, this compound acts as a coupling agent, improving the miscibility of otherwise immiscible components. Its amphiphilic nature allows it to interact with both polar and non-polar molecules, effectively bridging the gap between them and preventing phase separation.
Rheological Modification and Viscosity Control Mechanisms
This compound serves as an effective rheological modifier and viscosity control agent, particularly in emulsion and dispersion systems. Its mechanism of action is rooted in its amphiphilic nature, possessing both hydrophilic and lipophilic characteristics.
The ricinoleic acid portion of the molecule is a long, 18-carbon fatty acid chain with a double bond and a hydroxyl group. This hydrophobic tail readily interacts with non-polar substances and surfaces. Conversely, the propylene glycol head of the ester, along with the hydroxyl group on the fatty acid chain, provides hydrophilicity, enabling interaction with polar molecules like water.
Plasticizing Effects on Polymer Matrices
In the realm of polymer science, this compound functions as a plasticizer, a substance that, when added to a material, typically a polymer, increases its flexibility, workability, and distensibility. The plasticizing effect of this compound is attributed to its ability to interfere with the intermolecular forces between polymer chains.
Polymers, especially at temperatures below their glass transition temperature (Tg), often exist in a rigid, glassy state where the polymer chains are closely packed and have limited mobility. The introduction of a plasticizer like this compound disrupts this ordered arrangement. The molecules of the plasticizer position themselves between the polymer chains, increasing the free volume and reducing the density of intermolecular entanglements.
The mechanism of plasticization by this compound involves several key interactions:
Interchain Lubricity: The long, flexible ricinoleate chains act as internal lubricants, allowing the polymer chains to slide past one another more easily. This increased mobility lowers the modulus of the polymer, making it softer and more pliable.
Disruption of Polymer-Polymer Bonding: The propylene glycol moiety and the hydroxyl group of the ricinoleate can form hydrogen bonds with polar groups on the polymer chains. These interactions compete with and disrupt the existing hydrogen bonds between the polymer chains themselves, further reducing the rigidity of the polymer matrix.
Lowering of the Glass Transition Temperature: By increasing the free volume and reducing intermolecular forces, this compound effectively lowers the glass transition temperature of the polymer. nih.gov This means that the polymer will transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.
The effectiveness of this compound as a plasticizer is dependent on its compatibility with the specific polymer. Its amphiphilic nature allows it to be compatible with a range of polymers with varying polarities.
Antistatic Mechanisms in Material Science
Static electricity is a common issue in many materials, particularly polymers, which are generally electrical insulators. The accumulation of static charge can lead to problems such as dust attraction, handling difficulties, and even electrostatic discharge that can damage sensitive electronic components. This compound can be incorporated into materials to act as an internal antistatic agent.
The antistatic mechanism of this compound is based on its ability to increase the electrical conductivity of the material's surface. As a nonionic surfactant, it functions through a process of migration and moisture attraction.
When incorporated into a polymer matrix, the this compound molecules are initially dispersed throughout the bulk of the material. Over time, due to a degree of incompatibility with the non-polar polymer, these molecules migrate to the surface. This migration is a crucial step in the antistatic process.
Once at the surface, the this compound molecules orient themselves with their hydrophilic propylene glycol heads and hydroxyl groups exposed to the atmosphere. These hydrophilic groups have a strong affinity for water and attract moisture from the surrounding air. This forms a microscopic, continuous layer of water on the surface of the material.
Water, although not highly conductive in its pure form, contains dissolved ions that allow it to conduct electricity to some extent. This thin film of moisture provides a conductive path that allows for the dissipation of static charges that would otherwise accumulate on the polymer surface. The charge is effectively neutralized by being conducted away along this surface layer.
The effectiveness of this compound as an antistatic agent is therefore dependent on the ambient humidity. In environments with higher humidity, more moisture is available to be attracted to the surface, leading to a more conductive layer and better antistatic performance.
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for confirming the molecular structure of Propylene (B89431) Glycol Ricinoleate (B1264116) by probing the interactions of the molecule with electromagnetic radiation.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the identity and structure of Propylene Glycol Ricinoleate by identifying the chemical environment of each proton in the molecule. The expected ¹H NMR spectrum would display characteristic signals corresponding to the protons of both the propylene glycol and the ricinoleic acid moieties.
The propylene glycol unit can be identified by a methyl doublet at approximately 1.14 ppm and characteristic patterns in the 3.4-4.0 ppm range for the methine and methylene (B1212753) protons. researchgate.net The ricinoleic acid chain would show signals for the terminal methyl group, the long methylene chain, protons adjacent to the double bond, the proton on the carbon bearing the hydroxyl group, and protons adjacent to the ester linkage.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assigned Protons | Chemical Shift (ppm) (Approximate) | Multiplicity |
| CH₃ (Propylene Glycol) | ~1.1-1.2 | Doublet |
| CH₃ (Ricinoleic Acid) | ~0.9 | Triplet |
| (CH₂)n (Ricinoleic Acid) | ~1.2-1.6 | Multiplet |
| CH-OH (Propylene Glycol) | ~3.4-4.0 | Multiplet |
| CH₂-O-CO (Propylene Glycol) | ~3.4-4.0 | Multiplet |
| CH=CH (Ricinoleic Acid) | ~5.3-5.6 | Multiplet |
| CH-OH (Ricinoleic Acid) | ~3.6 | Multiplet |
| CH₂-COO (Ricinoleic Acid) | ~2.3 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum provides a molecular fingerprint, confirming the presence of key structural features.
The most prominent bands would include a broad O-H stretching vibration for the hydroxyl groups, a strong C=O stretching vibration characteristic of the ester group, and C-H stretching vibrations for the aliphatic chain. The shape of the hydroxyl band can indicate the presence of hydrogen bonding. shd-pub.org.rs
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H Stretch (Hydroxyl groups) |
| ~2925, ~2855 | Strong | C-H Stretch (Asymmetric & Symmetric, CH₂, CH₃) |
| ~1740 | Strong | C=O Stretch (Ester carbonyl) |
| ~1460 | Medium | C-H Bend (CH₂) |
| ~1170 | Medium | C-O Stretch (Ester) |
Source: Data derived from typical values for esters and long-chain fatty acids. nih.gov
Mass Spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound. For a molecule like this compound, different MS approaches can be employed.
Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for analyzing the intact molecule. ESI-MS of related poly(propylene glycol)s has been used to characterize end-group functionalities and polymer distributions. nih.govresearchgate.net This technique would be expected to show a prominent ion corresponding to the protonated or sodiated molecule [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 356.54 g/mol . alfa-chemistry.comsurfactant.top
Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOF MS) is often used for the analysis of components within a mixture, typically after derivatization to increase volatility. For instance, the ricinoleic acid component can be analyzed after saponification and methylation. researchgate.net This method allows for the precise identification and quantification of the fatty acid profile. Similarly, the propylene glycol component can be analyzed by GC-MS, often showing a characteristic fragment ion at m/z 45. chromforum.orgumt.edu
Table 3: Mass Spectrometry Techniques and Their Applications
| Technique | Application for this compound | Information Obtained |
| ESI-MS | Analysis of the intact molecule | Molecular weight confirmation, end-group analysis |
| GC-TOF MS | Analysis of derivatized ricinoleic acid | Fatty acid profile, identification of isomers |
| GC-MS | Analysis of propylene glycol component | Detection of unreacted starting material, fragmentation pattern |
Chromatographic Methods for Purity and Compositional Analysis
Chromatography is essential for separating this compound from impurities, unreacted starting materials, or byproducts, thereby assessing its purity and compositional profile.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. While this compound is a single compound, GPC is highly relevant for quality control in its production. It can be used to detect the presence of higher molecular weight species, such as polymers or di- and tri-esters of propylene glycol, or unreacted starting materials of lower molecular weight. chromatographyonline.com The analysis provides the molecular weight distribution and helps calculate the polydispersity index (PDI), a measure of the uniformity of the product. researchgate.net
Table 4: Parameters Determined by GPC for Quality Control
| Parameter | Description | Significance for this compound |
| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Indicates the average size of molecules. |
| Weight Average Molecular Weight (Mw) | An average that takes into account the molecular weight of each chain in determining the average molecular weight. | Sensitive to higher molecular weight species. |
| Polydispersity Index (PDI) | The ratio of Mw/Mn. | A value close to 1 indicates a highly uniform, monodisperse product. |
Gas Chromatography (GC) is a fundamental technique for assessing the purity of this compound. It excels at separating volatile and thermally stable compounds. researchgate.net To analyze the final product, GC can be used to quantify residual starting materials like propylene glycol and ricinoleic acid (the latter typically after derivatization to its methyl ester). cdc.govhrgc.eu
The method involves injecting the sample into a heated column where components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. cdc.gov This analysis is critical to ensure the product meets purity specifications and to monitor the efficiency of the esterification reaction.
Table 5: Component Analysis of this compound Production via GC
| Component | Retention Time | Purpose of Analysis |
| Propylene Glycol | Lower | Quantify unreacted starting material. glsciences.com |
| Ricinoleic Acid (as methyl ester) | Higher | Quantify unreacted starting material. nih.gov |
| This compound | Highest | Confirm product formation and purity (may require high-temperature GC). |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. nih.gov While specific, validated HPLC methods for the direct quantitative analysis of the intact this compound ester are not extensively detailed in publicly available literature, its quantification can be approached by analyzing its constituent moieties—propylene glycol and ricinoleic acid—for which established HPLC methods exist.
A common strategy for quantifying glycols like propylene glycol, which lack a strong UV chromophore, involves pre-column derivatization to attach a UV-absorbing molecule. This significantly enhances detection sensitivity. For instance, propylene glycol can be derivatized with reagents like p-toluenesulfonyl isocyanate or benzoyl chloride, allowing for subsequent separation and quantification using a C18 reversed-phase column with a UV detector. nih.govupce.cz
A hypothetical quantitative analysis of this compound in a cosmetic formulation could involve a saponification (hydrolysis) step to break the ester bond, liberating propylene glycol and ricinoleic acid. The propylene glycol portion could then be quantified using an established derivatization method.
Table 1: Example HPLC Parameters for Propylene Glycol (after derivatization)
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | p-Toluenesulfonyl isocyanate (TSIC) | nih.gov |
| Column | C18 analytical column | nih.gov |
| Mobile Phase | Acetonitrile (B52724) and 0.01 M KH₂PO₄ buffer (pH 2.5) | nih.gov |
| Detection | UV at 227 nm | nih.gov |
| Linear Range (PG) | 0.071 to 21.3 µg/mL | nih.gov |
Alternatively, direct analysis of the intact ester could be developed. Such a method would likely employ a reversed-phase column (e.g., C8 or C18) with a non-aqueous mobile phase, such as a gradient of acetonitrile and isopropanol, and detection via an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS), which are more suitable for non-volatile, non-chromophoric compounds.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are crucial for understanding the physical and chemical stability of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. For a substance like this compound, DSC analysis would provide key data on melting points and crystallization behavior, which is particularly relevant for its application in formulations that undergo temperature cycling. researchgate.net Studies on other ricinoleate esters synthesized for use as biolubricants confirm that DSC is a standard technique for elucidating characteristics at low temperatures. researchgate.net For propylene glycol itself, DSC studies have identified its glass transition temperature (Tg) at approximately 167 K (-106 °C). nih.gov
Table 2: Expected Thermal Events for this compound and Related Compounds
| Technique | Compound/Related Compound | Observed Thermal Event | Significance |
|---|---|---|---|
| DSC | Ricinoleate Esters | Melting and Crystallization Points | Determines physical stability and behavior at low temperatures. researchgate.net |
| DSC | Propylene Glycol | Glass Transition (Tg) at 167 K | Characterizes the transition from a rigid to a more flexible state. nih.gov |
| TGA | Propylene Glycol | Onset of decomposition ~160 °C | Indicates the upper limit of thermal stability. espublisher.com |
| Py-GC/MS | Methyl Ricinoleate | C-C bond cleavage at high temp. | Suggests likely decomposition pathways for the ricinoleate moiety. mdpi.com |
Rheological Characterization of Formulations and Systems
Rheology is the study of the flow and deformation of matter. As this compound is used as a viscosity-controlling agent, its impact on the rheological properties of formulations is a primary aspect of its characterization. specialchem.com
The rheological behavior of such emulsions can often be described by mathematical models like the Power-Law model: τ = Kγ̇ⁿ Where:
τ is the shear stress
γ̇ is the shear rate
K is the consistency index (a measure of the fluid's viscosity)
n is the flow behavior index
For a shear-thinning fluid, n is less than 1. The addition of this compound to an emulsion would be expected to increase the consistency index (K) and potentially decrease the flow behavior index (n), resulting in a more viscous and more shear-thinning product. Studies on various emulsions confirm that increasing the concentration of the emulsifier or thickening agent generally leads to a higher consistency index and more pronounced shear-thinning behavior. mdpi.com
Table 3: Rheological Data and Expected Influence
| Parameter | Value/Expected Behavior | Significance |
|---|---|---|
| Viscosity (Pure Compound) | 300 cP @ 25°C | Intrinsic property of the material. scipoly.com |
| Behavior in Emulsions | Shear-thinning (Pseudoplastic) | Viscosity decreases under shear (e.g., rubbing on skin), improving spreadability. mdpi.com |
| Effect on Consistency Index (K) | Increases with concentration | Leads to higher viscosity at low shear rates, enhancing product body. |
| Effect on Flow Behavior Index (n) | Decreases with concentration | Enhances the shear-thinning nature of the formulation. |
Surface Analysis Techniques for Interfacial Behavior
As an emulsifying agent, the primary function of this compound is to act at the interface between two immiscible phases, such as oil and water. Its molecular structure, featuring a hydrophilic propylene glycol head and a lipophilic ricinoleic acid tail, allows it to reduce the interfacial tension between these phases, thereby facilitating the formation and stabilization of an emulsion.
This compound is classified as a non-ionic surfactant. nih.gov Non-ionic surfactants are known to be effective at reducing surface tension and are widely used as emulsifiers. sanyo-chemical-solutions.com The surface activity of such compounds is characterized by several parameters:
Surface Tension and Interfacial Tension: These are measures of the cohesive energy present at the surface of a liquid or the interface between two liquids. Surfactants lower these values. Techniques like the Du Noüy ring method, drop shape analysis, or the Wilhelmy plate method are used for these measurements. rjpbcs.comsemanticscholar.org Studies on propylene glycol-water mixtures show that increasing the concentration of propylene glycol decreases the surface tension of the solution. arabjchem.orgarabjchem.org
Critical Micelle Concentration (CMC): This is the concentration of a surfactant above which micelles form spontaneously. At the CMC, the surface tension typically reaches its lowest value. The CMC is an indicator of a surfactant's efficiency.
While specific surface tension and CMC data for this compound are not widely published, its behavior can be inferred from general principles of non-ionic surfactants. It functions by adsorbing at the oil-water interface, orienting its hydrophilic head towards the water phase and its lipophilic tail towards the oil phase. This creates a barrier that prevents the oil droplets from coalescing, thus stabilizing the emulsion. nih.gov
Table 4: Summary of Interfacial Properties and Measurement Techniques
| Property | Description | Common Measurement Technique | Expected Behavior of this compound |
|---|---|---|---|
| Surface Activity | Tendency to adsorb at an interface and lower surface/interfacial tension. | Tensiometry (e.g., Du Noüy Ring, Drop Shape Analysis) | Adsorbs at oil-water interfaces to stabilize emulsions. |
| Interfacial Tension | The force that exists at the boundary between two immiscible liquids. | Tensiometry | Significantly lowers oil-water interfacial tension. |
| Critical Micelle Conc. (CMC) | Concentration at which micelles begin to form in the bulk phase. | Surface Tension vs. Concentration Plot | Possesses a characteristic CMC value in aqueous solutions. |
Applications in Advanced Chemical Engineering and Material Science
Polymer and Resin Chemistry
Propylene (B89431) glycol ricinoleate (B1264116) serves as a valuable component in the synthesis and formulation of various polymers and resins, contributing to enhanced material properties and improved processing characteristics.
Propylene glycol ricinoleate, being a derivative of castor oil, can be effectively integrated into the synthesis of urethane (B1682113) polymers. Castor oil itself is a natural polyol and has been extensively studied as a renewable resource for the production of polyurethanes. tdl.orguos.ac.krgoogle.comnih.gov The hydroxyl group present in the ricinoleic acid backbone of this compound can react with isocyanate groups to form urethane linkages, thereby incorporating this bio-based moiety into the polymer chain.
This integration can be achieved by using this compound as a co-polyol in polyurethane formulations. It can be blended with conventional petroleum-based polyols to create hybrid systems with a tailored balance of properties. uos.ac.kr The long, flexible aliphatic chain of the ricinoleate component can impart increased flexibility and a lower glass transition temperature to the resulting polyurethane. This makes it a valuable ingredient in the production of flexible foams, elastomers, and coatings. tdl.orggoogle.com
Research has shown that the inclusion of castor oil-based polyols can lead to polyurethanes with good thermal stability and mechanical properties. nih.gov By modifying the formulation with this compound, it is possible to fine-tune the crosslink density and the soft segment content of the polyurethane, thereby controlling its final physical and mechanical characteristics.
One of the key applications of this compound in material science is its ability to modify the mechanical properties of polymers, most notably by enhancing their flexibility. The long, dangling aliphatic chain of the ricinoleate molecule acts as an internal lubricant, increasing the free volume between polymer chains and allowing for greater segmental mobility. This reduces the stiffness of the polymer and increases its elongation at break.
A study on a derivative, epoxy acetylated ricinoleic acid propylene glycol methyl ether ester, as a plasticizer for Poly(vinyl chloride) (PVC) demonstrated a significant increase in the elongation at break of the PVC film, indicating enhanced flexibility. researchgate.net While this study used a derivative, the fundamental contribution of the ricinoleate and propylene glycol components to flexibility is evident.
The effectiveness of this compound in enhancing flexibility can be attributed to its molecular structure, which combines a polar hydroxyl group that can interact with polar polymers and a long non-polar chain that disrupts polymer chain packing. This dual nature allows it to be compatible with a range of polymer matrices.
*Mechanical Properties of PVC Plasticized with a Ricinoleic Acid Derivative**
| Property | PVC without Plasticizer | PVC with Epoxy Acetylated Ricinoleic Acid Propylene Glycol Methyl Ether Ester |
|---|---|---|
| Tensile Strength | High | Lower |
| Elongation at Break | Low | Higher |
Note: This table is based on findings for a derivative of ricinoleic acid and propylene glycol, illustrating the principle of flexibility enhancement. researchgate.net
This compound functions as an effective plasticizer in various polymer formulations. Plasticizers are additives that increase the plasticity or fluidity of a material. They work by embedding themselves between the chains of polymers, spacing them apart (increasing the free volume), and thus lowering the glass transition temperature (Tg) and making the material softer and more flexible.
The chemical structure of this compound makes it a suitable bio-based plasticizer. Its long alkyl chain provides the necessary volume to separate polymer chains, while the ester and hydroxyl groups can offer compatibility with a variety of polymers.
Research into ricinoleic acid derivatives has shown their potential as environmentally friendly plasticizers for PVC. researchgate.net A study on epoxidized mixed esters of succinic acid, propylene glycol, and oleic acid also demonstrated effective plasticization of PVC, with good mechanical properties and resistance to migration. nih.gov These studies highlight the utility of propylene glycol and fatty acid esters in plasticizing polymers.
Plasticizing Effect of a Ricinoleic Acid Derivative on PVC
| Polymer System | Plasticizer | Observation |
|---|---|---|
| Poly(vinyl chloride) (PVC) | Epoxy Acetylated Ricinoleic Acid Propylene Glycol Methyl Ether Ester | Increased elongation at break, indicating a significant plasticizing effect. |
Note: This table is based on findings for a derivative of ricinoleic acid and propylene glycol, illustrating its role as a plasticizer. researchgate.net
Chemical Recycling Processes
This compound is also emerging as a valuable tool in the development of sustainable chemical recycling processes for polymers.
One of the most promising applications of this compound in chemical recycling is in the glycolysis of polyurethane (PU) foams. Glycolysis is a chemical recycling method where polymers are broken down into their constituent monomers or oligomers by reaction with a glycol in the presence of a catalyst. rsc.orgresearchgate.nettechscience.commdpi.com
A recent study demonstrated the successful use of 2-hydroxypropyl ricinoleate (a synonym for this compound) as a reactive agent in the glycolysis of commercial polyurethane foam. rsc.org In this process, the this compound acts as a nucleophilic agent, attacking the urethane bonds in the polyurethane structure and leading to the depolymerization of the foam into a liquid recyclate. rsc.org
The resulting liquid product, a mixture of the original polyols and the ricinoleate-based compounds, can then be used as a raw material for the production of new polyurethane materials. rsc.org A key advantage of using this compound in this process is the potential for enhancing the flexibility of the recycled polyurethane products due to the incorporation of the long, flexible ricinoleate chain. rsc.org
The study reported a high yield of 97.5% for the synthesis of 2-hydroxypropyl ricinoleate and an 87.2% yield for the subsequent polyurethane depolymerization via glycolysis. rsc.org The addition of the recyclate containing this compound to new foam formulations also led to a decrease in the apparent viscosity of the system. rsc.org
Beyond the specific application in polyurethane glycolysis, this compound has the potential to be utilized as a reactive solvent in the depolymerization of other condensation polymers, such as polyesters like Poly(ethylene terephthalate) (PET).
In such processes, the propylene glycol moiety of the molecule can participate in transesterification reactions with the ester linkages of the polyester, leading to chain scission and the formation of lower molecular weight oligomers. The ricinoleate part of the molecule would then be incorporated into these oligomers, potentially modifying their properties.
While direct research on the use of this compound for the depolymerization of polymers other than polyurethane is limited, the principles of glycolysis with other glycols are well-established for materials like PET. researchgate.netrsc.orgresearchgate.net Given its chemical structure, this compound could serve as a bio-based, reactive solvent that not only facilitates depolymerization but also functionalizes the resulting recycled products. This opens up possibilities for creating value-added materials from plastic waste.
Industrial Lubricant Formulations
This compound serves as a lubricant base fluid and additive in several industrial applications, offering benefits such as good lubricity and biodegradability. Its performance characteristics are particularly relevant in hydraulic fluids and for enhancing the tribological performance of mechanical systems.
This compound is utilized in hydraulic fluid compositions due to its inherent lubricating properties. While extensive performance data specifically for this compound in modern hydraulic systems is not widely published in publicly accessible literature, historical patent literature indicates the use of similar compounds, such as polypropylene (B1209903) glycol monoricinoleate, as a key lubricating element in hydraulic brake fluids. These formulations were designed to maintain operational effectiveness across a range of temperatures.
The function of propylene glycol-based lubricants in hydraulic systems is generally associated with several key properties:
Viscosity and Lubricity : Propylene glycol and its esters contribute to the viscosity of hydraulic fluids, which is crucial for power transmission and providing a lubricating film between moving parts. koyonchem.com The ricinoleate component, with its long fatty acid chain, enhances the lubricity of the fluid.
Thermal Stability : Hydraulic systems generate significant heat during operation. Propylene glycol-based fluids generally exhibit good thermal stability, resisting degradation at elevated temperatures. koyonchem.com This stability is essential for preventing the formation of sludge and varnish that can impede system performance.
Environmental Profile : Propylene glycol and its derivatives are often considered more environmentally friendly alternatives to traditional mineral oil-based hydraulic fluids due to their biodegradability.
The following table outlines the typical properties of propylene glycol-based hydraulic fluids, which provides a general context for the performance of fluids containing this compound.
| Property | Typical Performance of Propylene Glycol-Based Hydraulic Fluids |
| Operating Temperature | Wide range, with some formulations effective from -60°C to +80°C. |
| Viscosity Index | Generally high, indicating stable viscosity over a range of temperatures. |
| Lubricity | Good inherent lubricating properties, often enhanced with anti-wear additives. koyonchem.com |
| Biodegradability | Readily biodegradable. |
Note: This data represents general properties of propylene glycol-based fluids and not specifically this compound for which detailed data is not available.
The tribological performance of a lubricant relates to its ability to reduce friction and wear between interacting surfaces in relative motion. While specific tribological studies on pure this compound are limited in publicly available research, the known characteristics of its constituent components suggest its potential as an effective lubricant. Ricinoleic acid and its esters are known for their excellent lubricating properties.
Research on propylene glycol as a lubricant base shows that its performance can be significantly enhanced with additives. For instance, studies on water-based lubricants have demonstrated that the addition of propylene glycol improves viscosity. mytribos.org Further research on propylene glycol mixed with nano-additives has shown reductions in the coefficient of friction and wear loss, indicating its role in forming a protective lubricating film. mytribos.org
The expected tribological benefits of this compound in mechanical systems would include:
Friction Reduction : The long, hydroxyl-containing fatty acid chain of the ricinoleate molecule can form a boundary lubricating film on metal surfaces, reducing direct metal-to-metal contact and thus lowering the coefficient of friction.
Wear Resistance : By providing a robust lubricating film, this compound can help to minimize wear on mechanical components, extending their operational life.
The following table summarizes the findings of a study on propylene glycol-based lubricants with nano-additives, illustrating the potential for friction and wear reduction in systems where such a base fluid is used.
| Lubricant Formulation | Coefficient of Friction | Wear Loss (%) |
| Water-based lubricant with Propylene Glycol and MgO/SiC | 0.1802 | 0.1118 |
Source: Data from a study on water-based lubricants incorporating propylene glycol and nano-additives. mytribos.org
Dispersion and Stabilization of Industrial Pigments and Dyes
This compound is recognized for its role as an effective wetting agent and stabilizer for pigment and dye dispersions. alfa-chemistry.commakingcosmetics.com The process of dispersing solid pigments into a liquid medium involves three key stages: wetting of the pigment particles, deagglomeration (breaking down of particle clusters), and stabilization of the dispersed particles to prevent reagglomeration.
This compound contributes to this process primarily through its surface-active properties. The molecule possesses both a hydrophilic (propylene glycol) and a lipophilic (ricinoleic acid) portion. This amphiphilic nature allows it to orient at the pigment-liquid interface.
The mechanism of stabilization is generally attributed to steric hindrance. The long ricinoleic acid chains of the this compound molecules adsorb onto the surface of the pigment particles. These chains then extend into the surrounding liquid medium, creating a physical barrier that prevents the pigment particles from coming into close contact and re-agglomerating. This results in a stable and uniform dispersion, which is critical for achieving consistent color and performance in applications such as paints, coatings, and inks.
The effectiveness of a dispersant can be inferred from the stability and physical properties of the resulting pigment dispersion. Key performance indicators include:
Particle Size Distribution : A narrow particle size distribution indicates a well-dispersed and stable system.
Viscosity : A lower viscosity at a given pigment concentration can indicate better dispersion efficiency.
Color Strength and Gloss : In coatings, a well-dispersed pigment will result in optimal color development and higher gloss.
Specialty Chemical Synthesis and Intermediate Roles
Currently, there is a lack of publicly available scientific literature or patent information to suggest that this compound is widely used as a chemical intermediate or plays a significant role in specialty chemical synthesis beyond its direct applications as a lubricant and dispersant. Its primary chemical identity is that of an ester, and while it could theoretically undergo further reactions at its hydroxyl group or ester linkage, such applications are not prominently documented.
The synthesis of estolides, which are oligomeric fatty acids, typically involves the reaction of hydroxy fatty acids like ricinoleic acid. nih.gov While this compound contains a ricinoleate moiety, the starting material for estolide synthesis is generally the free fatty acid or its simple methyl ester. nih.gov There is no evidence to suggest that this compound is a common precursor in these reactions.
Therefore, based on the available information, the role of this compound as a chemical intermediate in further synthetic processes appears to be limited or not a primary area of its application in advanced chemical engineering.
Emerging Research Areas and Future Perspectives
Development of Novel Propylene (B89431) Glycol Ricinoleate (B1264116) Derivatives with Tailored Functionalities
The inherent chemical structure of propylene glycol ricinoleate, featuring a hydroxyl group, a double bond, and an ester linkage, offers multiple sites for chemical modification. Research is increasingly focused on leveraging these reactive sites to synthesize novel derivatives with functionalities tailored for specific, high-value applications.
The core of this research lies in the modification of ricinoleic acid, the primary building block of this compound. wikipedia.orgnih.gov (R)-Ricinoleic acid can undergo a variety of chemical and biochemical transformations to create derivatives. nih.gov These transformations can either retain the original carbon skeleton or involve its degradation to produce different molecules. nih.gov For instance, research has demonstrated the lipase-catalyzed incorporation of other fatty acids, such as undecenoic acid, into oligo-ricinoleic acid structures. mdpi.com This approach allows for the creation of new triacylglycerol structures with modified properties.
Further derivatization can target the secondary hydroxyl group of the ricinoleate moiety. This allows for the attachment of various functional groups, potentially altering the emulsifying, lubricating, or solvency properties of the parent molecule. The objective is to create a new generation of bio-based esters with enhanced performance characteristics, such as improved thermal stability, altered viscosity, or specialized interfacial activity for use in advanced formulations. specialchem.comupichem.com
Green Chemistry and Sustainable Production Routes
A significant thrust in modern chemical manufacturing is the adoption of green chemistry principles to develop sustainable and environmentally benign production processes. For this compound, this involves two primary strategies: utilizing renewable feedstocks for its precursors and developing eco-efficient synthesis methods that minimize waste and energy consumption.
The production of this compound is inherently linked to renewable resources, as its key precursor, ricinoleic acid, is derived from castor oil. wikipedia.orgsemanticscholar.org Castor oil is a non-edible vegetable oil, which means its use as an industrial feedstock does not directly compete with food sources. nih.govcurresweb.com It is considered a valuable and promising commodity for the chemical industry, serving as the only commercial source of a hydroxylated fatty acid. semanticscholar.orgnih.gov
The other component, propylene glycol, has traditionally been produced from petrochemical sources, specifically via the hydration of propylene oxide. nih.govresearchgate.net However, significant advancements have been made in producing propylene glycol from renewable feedstocks. A prominent green route is the catalytic hydrogenolysis of glycerol (B35011). nih.govrsc.org This is particularly noteworthy as glycerol is a major byproduct of biodiesel production, a rapidly expanding industry. researchgate.netresearchgate.net The increasing availability of crude glycerol from biodiesel plants makes its conversion into value-added chemicals like propylene glycol an economically and environmentally attractive proposition. nih.govresearchgate.net This creates a pathway for producing this compound where both of its primary components are sourced from renewable, non-petroleum origins.
| Precursor | Conventional Feedstock | Renewable Feedstock | Key Benefit of Renewable Route |
| Ricinoleic Acid | Not applicable (derived from natural oil) | Castor Oil (from Ricinus communis seeds) wikipedia.orgsemanticscholar.org | Utilizes a non-edible, dedicated industrial oil crop. curresweb.com |
| Propylene Glycol | Propylene (from fossil fuels) researchgate.netresearchgate.net | Glycerol (byproduct of biodiesel production) nih.govresearchgate.net | Upcycles an industrial byproduct, reducing waste and reliance on petrochemicals. rsc.org |
Beyond renewable feedstocks, research is targeting the synthesis process itself to align with green chemistry principles. A key area of investigation is the use of enzymatic catalysis, which offers a milder and more selective alternative to traditional chemical methods.
Enzymatic synthesis, particularly using lipases, operates under moderate temperature and pressure conditions and at a neutral pH. fkit.hr This approach can significantly reduce the high energy costs and long reaction times associated with conventional alkali-catalyzed reactions. fkit.hrgoogle.com Shorter reaction times at lower temperatures also improve the quality of the final product by minimizing the formation of color and odor bodies. fkit.hr Research into the enzymatic synthesis of the related emulsifier, polyglycerol polyricinoleate (PGPR), has shown that lipases like those from Rhizopus arrhizus and Rhizopus oryzae can effectively catalyze the esterification reaction, yielding a product that meets stringent purity criteria. fkit.hr Similar biocatalytic strategies are being explored for the direct esterification of propylene glycol with ricinoleic acid, aiming for a process with higher efficiency, minimal byproducts, and a lower environmental footprint. mdpi.com
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials research and development. By simulating molecular behavior, these methods provide deep insights that can guide the design of new molecules and the optimization of complex systems, reducing the need for extensive and time-consuming empirical experimentation.
Understanding the intermolecular interactions of this compound is crucial for predicting its performance as an emulsifier, emollient, or solvent. nih.govhaut.de Computational methods, such as Density Functional Theory (DFT), are well-suited to investigate these interactions. nih.gov
Studies on systems containing propylene glycol have used DFT to analyze and quantify interactions like hydrogen bonding and π-π stacking. nih.gov For this compound, these models can predict how the molecule interacts with itself and with other components in a mixture, such as water, oils, or active ingredients. For example, calculations can determine the strength of hydrogen bonds formed by the hydroxyl groups of both the propylene glycol and ricinoleic acid moieties. nih.govnih.gov Time-dependent density functional theory (TD-DFT) can further help in understanding how these molecular interactions influence the bulk properties of the system. nih.gov Such predictive modeling allows researchers to screen potential new derivatives and formulations virtually, identifying candidates with the most promising interaction profiles for specific applications. rsc.org
| Interaction Type | Relevant Moieties on this compound | Computational Method | Predicted Influence on Properties |
| Hydrogen Bonding | Hydroxyl (-OH) groups, Ester (-COO-) group | Density Functional Theory (DFT) nih.gov | Affects solubility, viscosity, and interaction with polar molecules. |
| Van der Waals forces | Alkyl chains | Molecular Dynamics (MD) | Governs self-assembly, emulsification, and interaction with nonpolar phases. |
| Dipole-Dipole | Ester (-COO-) group, Hydroxyl (-OH) groups | DFT, MD | Influences molecular orientation at interfaces and overall polarity. |
Molecular Dynamics (MD) simulation is a powerful technique used to study the dynamic behavior of molecules over time. scispace.com For a flexible molecule like this compound, MD simulations can reveal its conformational preferences and how it behaves in complex environments such as an oil-water interface or within a lipid bilayer. mdpi.comnih.gov
These simulations can model how the molecule orients itself at an interface, a key aspect of its function as an emulsifier. science.gov By observing the simulated movements and arrangements of numerous molecules, researchers can understand how factors like concentration and temperature affect the stability of an emulsion. vinca.rsnsf.gov Furthermore, MD simulations can be used to study the partitioning and mobility of this compound within complex matrices, such as cosmetic creams or polymer systems. nih.gov This provides a molecular-level understanding of its role as a skin-conditioning agent or plasticizer. ewg.org The insights gained from these simulations are invaluable for designing more effective and stable formulations. scispace.com
Advanced Material Engineering Applications
The inherent properties of this compound, such as its biodegradability, lubricity, and plasticizing effects, are being leveraged in the development of sophisticated new materials. Research is increasingly demonstrating its potential to enhance the performance and sustainability of various polymer systems.
One of the most promising applications is in the realm of biodegradable polymer blends . This compound is being investigated as a compatibilizer and a bio-based plasticizer for blends of polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). nih.govnih.govrsc.org In such blends, which are often immiscible, this compound can improve the interfacial adhesion between the different polymer phases. This leads to enhanced mechanical properties, such as flexibility and impact strength, making these bio-plastics more suitable for a wider range of applications, including packaging and biomedical devices. researchgate.netscience.gov
Another area of growing interest is the use of this compound in the formulation of bio-lubricants . ijettjournal.org With increasing environmental regulations and a push for sustainable alternatives to petroleum-based products, the lubricating properties of this ester are being explored. Its chemical structure, derived from castor oil, imparts excellent lubricity and thermal stability, making it a candidate for use in industrial machinery and automotive applications where biodegradability is a key advantage. mytribos.orgresearchgate.net
Furthermore, research is pointing towards the potential of this compound in functional coatings and controlled-release systems . eastman.comresearchgate.net Its ability to act as a dispersing agent and film-former makes it suitable for creating specialized coatings with enhanced properties. In the pharmaceutical and agricultural sectors, its emulsifying and solvent characteristics are being explored for the development of formulations that can control the release of active ingredients over time, improving efficacy and reducing environmental impact. researchgate.netnih.govstrath.ac.ukwisdomlib.org
Table 1: Potential Applications of this compound in Advanced Material Engineering
| Application Area | Function of this compound | Potential Benefits |
| Biodegradable Polymer Blends (e.g., PLA/PCL) | Compatibilizer, Bio-based Plasticizer | Improved flexibility, enhanced impact strength, increased biodegradability. |
| Bio-lubricants | Base Oil, Lubricity Additive | Reduced environmental impact, good thermal stability, excellent lubricity. |
| Functional Coatings | Dispersing Agent, Film-Former | Enhanced coating performance, bio-based formulations. |
| Controlled-Release Systems | Emulsifier, Solvent | Timed release of active ingredients, improved efficacy. |
Methodological Advances in Synthesis and Characterization
Concurrent with the exploration of new applications, significant advancements are being made in the methods used to synthesize and characterize this compound. These developments are aimed at improving efficiency, sustainability, and the analytical understanding of the compound.
The synthesis of this compound is increasingly moving towards greener and more efficient enzymatic routes. The use of lipases, such as the immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym 435), is a key area of research. rsc.orgresearchgate.netnih.gov This biocatalytic approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced by-product formation. biointerfaceresearch.com Current research focuses on optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme loading to maximize yield and purity. nih.gov The development of solvent-free reaction systems is another significant step towards making the synthesis process more environmentally friendly.
Table 2: Key Parameters in the Enzymatic Synthesis of this compound
| Parameter | Description | Importance |
| Enzyme | Biocatalyst (e.g., Novozym 435) | Enables synthesis under mild conditions with high selectivity. |
| Temperature | Reaction temperature | Affects enzyme activity and reaction rate. |
| Substrate Molar Ratio | Ratio of propylene glycol to ricinoleic acid | Influences the extent of esterification and product distribution. |
| Enzyme Loading | Amount of enzyme used | Impacts the reaction rate and overall cost-effectiveness. |
| Solvent System | Presence or absence of a solvent | Solvent-free systems are preferred for their environmental benefits. |
In the realm of characterization , advanced analytical techniques are being employed to gain a more detailed understanding of the structure and purity of this compound. While traditional methods like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) remain fundamental for confirming the ester functional group and identifying the compound, there is a growing trend towards the use of hyphenated techniques. nih.govresearchgate.netnih.govaua.gr
Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offer enhanced sensitivity and specificity for the analysis of complex mixtures and the identification of trace impurities. researchgate.net These advanced methods are crucial for quality control and for understanding the subtle structural variations that can impact the performance of this compound in its various applications.
Q & A
Basic Research Questions
Q. What established synthesis methods exist for propylene glycol ricinoleate, and how can reaction parameters (e.g., temperature, catalyst ratio) be optimized to improve esterification efficiency?
- Methodological Answer: Synthesis typically involves esterification of ricinoleic acid with propylene glycol under acidic catalysis. Optimization can employ response surface methodology (RSM) to assess variables like molar ratio (1:2–1:4 acid:glycol), temperature (80–120°C), and catalyst concentration. Kinetic studies using gas chromatography (GC) can track reaction progress .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer: Fourier-transform infrared spectroscopy (FT-IR) identifies ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl groups from ricinoleic acid. Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves proton environments, confirming monoester formation. Mass spectrometry (MS) validates molecular weight (e.g., m/z 356.5 for C21H40O4) .
Q. What in vitro models are recommended for preliminary assessment of PGR’s dermal irritation potential?
- Methodological Answer: Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to evaluate cytotoxicity via MTT assay. Compare results with positive controls (e.g., sodium lauryl sulfate) and adhere to OECD Test Guideline 438. For allergic potential, employ murine local lymph node assays (LLNA) with dose-ranging studies (0.1–10% PGR) .
Advanced Research Questions
Q. How can contradictory data on PGR’s immunogenic effects across epithelial models be systematically reconciled?
- Methodological Answer: Conduct meta-analyses of in vitro and in vivo studies, stratifying by tissue type (e.g., oral vs. dermal). Apply Hill’s criteria for causality, focusing on dose-response consistency. Use RNA sequencing to identify differential cytokine expression (e.g., IL-6, TNF-α) across models .
Q. What computational strategies predict PGR’s interaction with lipid bilayers in transdermal drug delivery systems?
- Methodological Answer: Molecular dynamics simulations (e.g., GROMACS) model PGR’s partitioning into lipid bilayers. Parameters include logP (octanol-water partition coefficient) and Hansen solubility parameters. Validate predictions with fluorescent probe assays measuring membrane fluidity changes .
Q. What experimental designs mitigate formulation instability when PGR is combined with nonionic surfactants (e.g., ethoxylated alcohols)?
- Methodological Answer: Use ternary phase diagrams to map compatibility zones. Monitor stability via accelerated aging tests (40°C/75% RH for 3 months) with periodic HPLC analysis. Evaluate emulsification efficiency using laser diffraction particle size analysis .
Contradiction Analysis & Validation
Q. How should researchers address discrepancies in PGR’s reported volatility profiles across studies?
- Methodological Answer: Standardize headspace gas chromatography (HS-GC) conditions (e.g., equilibration temperature: 60°C, time: 30 min). Compare results against reference compounds (e.g., ethyl ricinoleate) and control for matrix effects in complex formulations .
Q. What protocols ensure reproducibility in quantifying PGR’s bioactive metabolites in preclinical models?
- Methodological Answer: Use LC-MS/MS with deuterated internal standards (e.g., d₃-ricinoleic acid). Validate extraction efficiency from biological matrices (plasma, urine) via spike-recovery experiments (70–130% acceptance range) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
